5-Isopropyl-2-methoxy-benzenesulfonyl chloride

Overview

Description

5-Isopropyl-2-methoxy-benzenesulfonyl chloride is a chemical compound . It is used in various research and industrial applications .

Molecular Structure Analysis

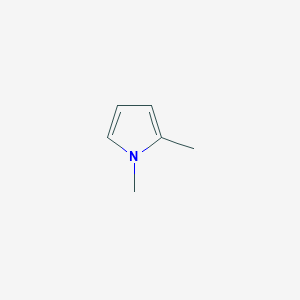

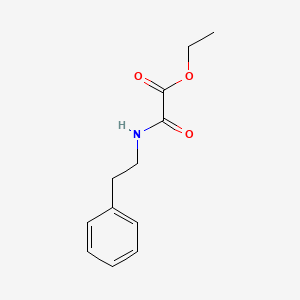

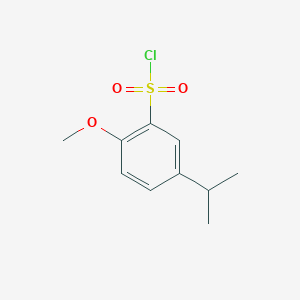

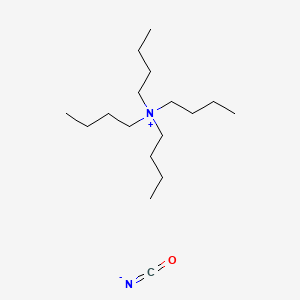

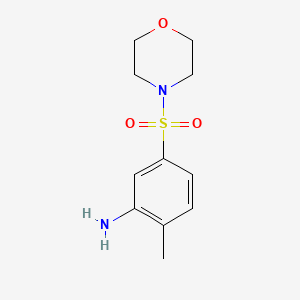

The molecular formula of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride is C10H13ClO3S . It consists of a benzene ring substituted with an isopropyl group, a methoxy group, and a sulfonyl chloride group .Scientific Research Applications

Acid-Catalyzed Hydrolysis of Methoxymethyl Phenyl Sulfoxide

Methoxymethyl phenyl sulfoxide undergoes acid-catalyzed hydrolysis to produce S-phenyl benzenethiosulfinate, a process that follows pseudo-first-order kinetics and is accelerated by chloride ions. This reaction, investigated by Okuyama, Toyoda, and Fueno (1990), highlights the role of sulfonyl chloride derivatives in facilitating specific chemical transformations, potentially including those involving 5-Isopropyl-2-methoxy-benzenesulfonyl chloride (Okuyama, Toyoda, & Fueno, 1990).

Chiral Separation by Capillary Electrophoresis

In another study, enantiomers of a sulfonyl compound were separated using capillary electrophoresis, a technique that might be applicable to compounds like 5-Isopropyl-2-methoxy-benzenesulfonyl chloride. This process used an acidic background electrolyte with sulfated-beta-cyclodextrin to achieve baseline separation, as demonstrated by Maier et al. (2005) (Maier et al., 2005).

Photochemical Decomposition Studies

The study of photochemical decomposition of sulfamethoxazole by Zhou and Moore (1994) provides insight into the photolability of sulfonamide compounds in acidic solutions, leading to multiple photoproducts. This research could inform the stability and reactivity of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride under similar conditions (Zhou & Moore, 1994).

Facile Synthesis of Sulfonyl Chlorides

Research by Kim, Ko, and Kim (1992) on the synthesis of various benzenesulfonyl and arylmethanesulfonyl chlorides by aqueous chlorination offers a methodological perspective that could be relevant to synthesizing or modifying compounds like 5-Isopropyl-2-methoxy-benzenesulfonyl chloride (Kim, Ko, & Kim, 1992).

Safety And Hazards

Safety data sheets for similar compounds, such as benzenesulfonyl chloride, indicate that these compounds are harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle these compounds with appropriate personal protective equipment, and to use them only in a well-ventilated area .

properties

IUPAC Name |

2-methoxy-5-propan-2-ylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3S/c1-7(2)8-4-5-9(14-3)10(6-8)15(11,12)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLSAAVSJMRGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424602 | |

| Record name | 2-Methoxy-5-(propan-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isopropyl-2-methoxy-benzenesulfonyl chloride | |

CAS RN |

88059-65-8 | |

| Record name | 2-Methoxy-5-(propan-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl(prop-2-enyl)amino]ethanol](/img/structure/B1599160.png)

![3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1599161.png)